molecular formula C5H10O3 B1223169 4-Hydroxyisovaleric acid CAS No. 77220-86-1

4-Hydroxyisovaleric acid

Cat. No.: B1223169
CAS No.: 77220-86-1
M. Wt: 118.13 g/mol
InChI Key: ZGYGEPZZMAXSKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The production of 4-hydroxyisovaleric acid can be achieved through synthetic biology and metabolic engineering approaches. One method involves the decarboxylative condensation of two molecules of pyruvate, followed by reduction and dehydration reactions. This pathway can be optimized using an acetolactate synthase to ensure sufficient flux entering the pathway .

Industrial Production Methods: In industrial settings, the production of this compound can be facilitated by genetically engineered microorganisms such as Escherichia coli. By modifying the metabolic pathways of these microorganisms, it is possible to achieve high yields of the compound from various carbon sources like glycerol and glucose .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyisovaleric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different bioactive metabolites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include various hydroxy and keto derivatives, which have significant biological activities .

Scientific Research Applications

4-Hydroxyisovaleric acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxyisovaleric acid involves its participation in metabolic pathways, particularly those related to branched-chain amino acids. It acts as an intermediate in the metabolism of leucine and other amino acids. The compound’s effects are mediated through its interaction with specific enzymes and metabolic intermediates, influencing various biochemical processes .

Comparison with Similar Compounds

  • 2-Hydroxyisovaleric acid (HIVA)
  • 2-Hydroxyisocaproic acid (HICA)
  • 2-Hydroxy-3-methyl isovaleric acid (HMVA)

Comparison: 4-Hydroxyisovaleric acid is unique due to its specific hydroxylation pattern and its role in distinct metabolic pathways. While similar compounds like 2-hydroxyisovaleric acid and 2-hydroxyisocaproic acid share structural similarities, they differ in their biological activities and metabolic functions. The unique properties of this compound make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(3-6)2-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYGEPZZMAXSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868426
Record name 4-Hydroxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxyisovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

77220-86-1
Record name 4-Hydroxyisovaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77220-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyisovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077220861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxyisovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-hydroxyisovaleric acid in the context of isovaleric acidemia?

A1: this compound is considered a minor metabolite in the metabolic profile of isovaleric acidemia (IVA) [, , ]. While isovalerylglycine is the primary marker for diagnosing IVA, the presence of this compound, alongside other metabolites, contributes to a more complete understanding of the metabolic disruptions caused by this disorder.

Q2: How does the level of this compound change during an episode of ketoacidosis in a patient with isovaleric acidemia?

A2: Research suggests that this compound levels peak in the plasma approximately two days after the peak of isovaleric acid []. This finding indicates a potential metabolic relationship between these two compounds during a ketoacidotic episode in IVA patients.

Q3: What analytical methods have been developed to quantify this compound?

A3: Researchers have developed a simple and rapid method for quantifying this compound []. This method utilizes the conversion of the acid to its corresponding lactone, allowing for more straightforward measurement.

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